6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-8-15(20-16(23)11-2-7-14(18)19-9-11)21-22(10)13-5-3-12(17)4-6-13/h2-9H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYLFZLJGJCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound exhibits a range of pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN4O |
| Molecular Weight | 304.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cellular processes, such as:
- Aurora-A Kinase Inhibition : Aurora-A kinase is crucial for cell cycle regulation. Inhibition of this kinase by the compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Anti-inflammatory Pathways : The compound has demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549, HCT116) revealed that the compound exhibits significant cytotoxicity with IC50 values ranging from 0.95 nM to 49.85 μM, depending on the specific cell line and experimental conditions .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Cytokine Modulation : It has been reported to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, suggesting its potential role in managing inflammatory conditions .
Antibacterial Activity
Preliminary evaluations suggest that this pyrazole derivative may possess antibacterial properties:
- In Vitro Antibacterial Tests : The compound was tested against various bacterial strains, showing moderate activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the range of 50–100 μg/mL .
Case Studies
Several case studies have explored the efficacy of this compound in different therapeutic contexts:
- Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor growth compared to controls, supporting its potential as an anticancer agent .
- Inflammation Reduction in Animal Models : Animal studies indicated that administration of the compound led to a marked reduction in inflammation markers following induced inflammatory responses, suggesting its therapeutic potential for inflammatory diseases .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in various therapeutic areas:
Antibacterial Activity
Recent studies indicate that pyrazole derivatives, including this compound, show significant antibacterial properties. They have been found effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism involves disrupting bacterial cell membranes, which is crucial for their growth and survival .
Anticancer Properties
Compounds containing pyrazole rings are known for their anticancer activities. Research has shown that derivatives of pyrazole can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives, including 6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide, in various applications:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several pyrazole and pyridine carboxamides (Table 1). Key differences lie in the substituents on both rings:
Key Observations :
- In contrast, compound 3b incorporates a cyano group (CN) on the pyrazole, which increases polarity and may affect solubility.
- Steric Effects : The ethoxyphenyl group in the compound from introduces bulkiness, reflected in its dihedral angles (e.g., 89.17° between pyrazole and pyridine), which could hinder molecular packing and reduce crystallinity compared to the target compound.
Physicochemical Properties
- Melting Points : Compound 3b has a higher melting point (171–172°C) than other analogues, likely due to stronger intermolecular interactions (e.g., hydrogen bonding from the CN group). The target compound’s melting point is unreported but expected to be lower due to less polar substituents.
- Molecular Weight : The target compound (362.2 g/mol) is lighter than 3b (437.1 g/mol), suggesting better bioavailability profiles in drug discovery contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide, and how can yield be improved?
- Methodology : The compound can be synthesized via a multi-step process involving:
- Step 1 : Activation of pyridine-3-carboxylic acid derivatives using thionyl chloride (SOCl₂) to form acyl chlorides under reflux conditions (4–6 hours, monitored by TLC) .
- Step 2 : Coupling with the pyrazole amine intermediate using triethylamine (Et₃N) as a base in dichloromethane (DCM) at room temperature for 20 hours .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of pyrazole and pyridine rings via ¹H and ¹³C NMR. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH (δ ~10 ppm) .
- Infrared (IR) Spectroscopy : Detect carboxamide C=O stretching (~1670 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 433 for C₂₄H₂₁ClN₄O₂) .
Q. How can impurities be minimized during synthesis?
- Purification Strategies :
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove unreacted starting materials .
- Chromatography : Employ gradient elution (e.g., 0–5% MeOH in DCM) to separate byproducts .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- X-ray Diffraction Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (P2₁/n) |
| Unit Cell Dimensions | a = 10.07 Å, b = 5.14 Å, c = 40.99 Å |
| Dihedral Angles | Pyrazole vs. pyridine: 89.17° |
- Stabilizing Interactions :
- Intramolecular : C–H···O hydrogen bonds (2.3–2.5 Å) and π-π stacking (3.8 Å between aromatic rings) .
- Intermolecular : N–H···N (2.9 Å) and C–H···π bonds form 2D networks .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Key Modifications :
- Pyrazole Substitution : Replace 4-chlorophenyl with fluorophenyl (improves solubility; see ) .
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to biological targets .
- Bioactivity Assays : Test analogs against kinase enzymes (e.g., EGFR) using fluorescence polarization assays .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADME Prediction : SwissADME or pkCSM to estimate logP (~3.2), solubility (LogS = -4.5), and BBB permeability .
- Docking Studies : AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 kinase; ΔG ≈ -9.2 kcal/mol) .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Troubleshooting Steps :
- Purity Verification : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
